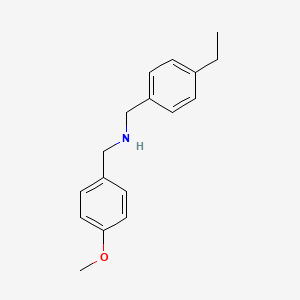

(4-Ethylbenzyl)(4-methoxybenzyl)amine

Descripción

Significance of Secondary Amine Scaffolds in Contemporary Chemical Synthesis

Secondary amine scaffolds are fundamental building blocks in the synthesis of a vast array of organic molecules. Their importance stems from the nucleophilic nature of the nitrogen atom and its ability to participate in a wide range of chemical transformations. These scaffolds are integral to the construction of numerous pharmaceuticals, agrochemicals, and materials. The presence of a secondary amine moiety can profoundly influence the biological activity and physical properties of a molecule. In contemporary chemical synthesis, the development of novel methods for the efficient and selective formation of secondary amines remains an active area of research.

Secondary amines are key intermediates in the formation of amides, enamines, and more complex nitrogen-containing heterocycles. Their controlled synthesis is crucial, as traditional methods such as the N-alkylation of primary amines can often lead to over-alkylation, yielding tertiary amines as undesired byproducts. Modern synthetic strategies, including reductive amination and transition metal-catalyzed cross-coupling reactions, offer more controlled and efficient routes to these valuable scaffolds.

Overview of Benzylamine (B48309) Derivatives in Complex Organic Transformations

Benzylamine derivatives are a prominent subclass of amines that find extensive use in complex organic transformations. The benzyl (B1604629) group can serve as a versatile protecting group for amines, which can be readily removed under mild hydrogenolysis conditions. This attribute makes benzylamines valuable intermediates in multi-step synthetic sequences.

Furthermore, the benzene (B151609) ring of benzylamine derivatives can be functionalized to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's properties. These derivatives are employed in the synthesis of isoquinolines and other nitrogen-containing heterocyclic systems. The reactivity of the benzylic C-H bonds can also be exploited in various C-H activation reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The oxidation of benzylamines can lead to the formation of imines, which are themselves important intermediates in organic synthesis.

Structural Classification of (4-Ethylbenzyl)(4-methoxybenzyl)amine within Aralkylamine Compounds

Aralkylamines are organic compounds that contain both an aryl group and an alkyl group, with the nitrogen atom of the amine directly attached to the alkyl portion. researchgate.net This class of compounds is broad and includes many biologically active molecules. researchgate.net this compound falls under the category of a secondary aralkylamine.

Structurally, it can be further classified as a dibenzylamine, as it possesses two benzyl groups attached to the nitrogen atom. The presence of substituents on both aromatic rings makes it a substituted dibenzylamine. The ethyl group at the para-position of one benzyl ring is an electron-donating group through induction, while the methoxy (B1213986) group at the para-position of the other benzyl ring is a stronger electron-donating group through resonance. This differential substitution pattern creates an electronic imbalance across the molecule, which can influence its reactivity in various chemical reactions.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-3-14-4-6-15(7-5-14)12-18-13-16-8-10-17(19-2)11-9-16/h4-11,18H,3,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOHMHDHUUKDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357970 | |

| Record name | STK232545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423735-26-6 | |

| Record name | STK232545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethylbenzyl 4 Methoxybenzyl Amine

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For (4-Ethylbenzyl)(4-methoxybenzyl)amine, the most logical disconnections are at the C-N bonds of the secondary amine, suggesting two primary retrosynthetic routes.

Route A involves the disconnection of the bond between the nitrogen and the 4-ethylbenzyl group. This pathway identifies 4-methoxybenzylamine (B45378) and a 4-ethylbenzyl halide (e.g., 4-ethylbenzyl chloride or bromide) as the key precursors.

Route B involves breaking the bond between the nitrogen and the 4-methoxybenzyl group. This alternative pathway points to 4-ethylbenzylamine (B1588055) and a 4-methoxybenzyl halide as the immediate precursors.

Both routes converge on the necessity of synthesizing the primary amines, 4-methoxybenzylamine and 4-ethylbenzylamine, or their corresponding aldehydes and halides.

Synthesis of 4-Methoxybenzylamine Precursors

4-Methoxybenzylamine, a crucial intermediate, can be synthesized through various established methods. ontosight.ai One common approach is the reduction of 4-methoxybenzonitrile. ontosight.ai This transformation can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). ontosight.ai Another synthetic route involves the amination of 4-methoxybenzyl halides. ontosight.ai

4-Methoxybenzylamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.com

Synthesis of 4-Ethylbenzylamine Precursors

The synthesis of 4-ethylbenzylamine can be accomplished through reductive amination of 4-ethylbenzaldehyde (B1584596) with ammonia (B1221849). A general procedure for this type of transformation involves reacting the aldehyde with an amine in a suitable solvent, followed by the addition of a reducing agent. For instance, benzaldehyde (B42025) can be reacted with ethylamine (B1201723) in methanol (B129727), followed by reduction with sodium borohydride (B1222165) to yield N-ethylbenzylamine. chemicalbook.com This methodology can be adapted for the synthesis of 4-ethylbenzylamine by using ammonia as the amine source.

Direct Alkylation Approaches for Secondary Amine Formation

Direct alkylation is a fundamental method for forming C-N bonds and involves the reaction of an amine with an alkyl halide. pearson.com This approach is applicable to the synthesis of this compound.

Nucleophilic Substitution Reactions with Halides

This method involves the reaction of one of the primary amine precursors with the corresponding benzyl (B1604629) halide of the other precursor. For example, 4-methoxybenzylamine can act as a nucleophile and react with 4-ethylbenzyl chloride in a nucleophilic substitution reaction.

While direct, this method can sometimes lead to over-alkylation, resulting in the formation of tertiary amines and quaternary ammonium (B1175870) salts. google.com Careful control of reaction conditions, such as the stoichiometry of the reactants, is crucial to maximize the yield of the desired secondary amine. pearson.comgoogle.com The use of a base, such as cesium hydroxide, has been shown to promote selective N-alkylation of primary amines. google.com

Table 1: Representative Conditions for Direct Alkylation

| Nucleophile | Electrophile | Base (optional) | Solvent |

|---|---|---|---|

| 4-Methoxybenzylamine | 4-Ethylbenzyl chloride | Cesium hydroxide | Dimethylformamide (DMF) |

Reductive Amination Protocols in Amine Synthesis

Reductive amination is a highly effective and widely used method for the synthesis of primary, secondary, and tertiary amines. rsc.org This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. acs.org

For the synthesis of this compound, this would involve reacting 4-methoxybenzylamine with 4-ethylbenzaldehyde (or vice versa). The resulting imine is then reduced to the target secondary amine. Various reducing agents can be employed, with catalytic hydrogenation being a prominent method.

Catalytic hydrogenation is a clean and efficient method for the reduction of imines formed during reductive amination. google.com This technique utilizes molecular hydrogen as the reducing agent in the presence of a metal catalyst. rsc.org Palladium on carbon (Pd/C) is a commonly used catalyst for such transformations. google.com

The reaction involves mixing the aldehyde and the primary amine in a suitable solvent, such as methanol, followed by hydrogenation under a hydrogen atmosphere in the presence of the Pd/C catalyst. google.com This method is often highly selective and provides good yields of the desired secondary amine. google.com

Table 2: Typical Components for Reductive Amination via Catalytic Hydrogenation

| Carbonyl Compound | Amine | Catalyst | Hydrogen Source | Solvent |

|---|---|---|---|---|

| 4-Ethylbenzaldehyde | 4-Methoxybenzylamine | Pd/C | Hydrogen gas | Methanol |

Stoichiometric Reducing Agent Applications

Reductive amination is a widely utilized and efficient method for the synthesis of secondary amines. This one-pot reaction involves the initial formation of an imine from a primary amine and a carbonyl compound, followed by in-situ reduction to the corresponding amine. In the context of synthesizing this compound, this can be achieved by reacting 4-ethylbenzaldehyde with 4-methoxybenzylamine, or alternatively, 4-methoxybenzaldehyde (B44291) with 4-ethylbenzylamine, in the presence of a suitable stoichiometric reducing agent.

Commonly employed stoichiometric reducing agents for this transformation include various borohydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent often used for this purpose. orientjchem.orgtubitak.gov.tr Its efficacy can be enhanced by the addition of additives or by using it in conjunction with a catalyst. orientjchem.orgtubitak.gov.trredalyc.org For instance, the NaBH₄/DOWEX(R)50WX8 system in THF has been shown to be effective for the reductive amination of aldehydes with anilines at room temperature, offering high yields and short reaction times. redalyc.org Other modified borohydride systems like NaBH₃CN and NaBH(OAc)₃ are also frequently used due to their selectivity and tolerance for various functional groups. researchgate.net

The general mechanism involves the formation of an iminium ion intermediate, which is then reduced by the hydride source. The choice of solvent and reaction conditions can significantly influence the reaction's efficiency and yield.

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | Inexpensive, readily available, mild | Can sometimes reduce the starting aldehyde |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | More selective than NaBH₄, stable in acidic conditions | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane or THF, Room Temperature | Mild, high yielding, broad substrate scope | More expensive than NaBH₄ |

Protected Amine Strategies for Selective Secondary Amine Synthesis

To achieve selective synthesis of a secondary amine and avoid the formation of tertiary amines as byproducts, strategies involving the use of protecting groups for the amine functionality are often employed.

A common and effective strategy involves the use of sulfonamide protecting groups. wikidot.comresearchgate.net For instance, a primary amine like 4-methoxybenzylamine can be reacted with a sulfonyl chloride, such as 2-nitrobenzenesulfonyl chloride, to form a stable sulfonamide. orgsyn.org This protected amine can then be alkylated with an alkyl halide, for example, 4-ethylbenzyl bromide. The resulting N,N-disubstituted sulfonamide can then be deprotected under specific conditions to yield the desired secondary amine.

The key advantage of the nosyl (2-nitrobenzenesulfonyl) group is its facile removal under mild conditions, typically using a thiol and a base, which is orthogonal to many other protecting groups. wikidot.com This methodology provides a high degree of control and selectivity in the synthesis.

The general sequence is as follows:

Protection: Reaction of the primary amine with a sulfonyl chloride (e.g., nosyl chloride) in the presence of a base.

Alkylation: The resulting sulfonamide is deprotonated with a base and reacted with an alkylating agent.

Deprotection: Removal of the sulfonamide group to reveal the secondary amine.

| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |

|---|---|---|---|

| Tosyl (p-toluenesulfonyl) | Ts | Strong acid (e.g., HBr/AcOH), dissolving metal reduction (e.g., Na/NH₃) | Very stable, requires harsh deprotection |

| Nosyl (2-nitrobenzenesulfonyl) | Ns | Thiol and base (e.g., thiophenol/K₂CO₃) | Mild deprotection, orthogonal to many other groups wikidot.com |

| o-Nitrobenzenesulfonyl | oNBS | Thiolates in DMF | Similar to Nosyl, useful in solid-phase synthesis wikidot.com |

Besides sulfonamides, other protecting groups can be utilized for the selective synthesis of secondary amines. Carbamates are a popular choice due to their ease of installation and removal under relatively mild conditions. masterorganicchemistry.com

Common carbamate (B1207046) protecting groups include:

Boc (tert-butoxycarbonyl): This group is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is typically removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz (benzyloxycarbonyl): Introduced using benzyl chloroformate, the Cbz group is stable to a wide range of conditions and is commonly removed by catalytic hydrogenolysis. masterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is often removed using a secondary amine base like piperidine. masterorganicchemistry.com

Cross-Coupling Reactions in C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, providing an alternative route to secondary amines.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.gov This reaction involves the coupling of an amine with an aryl halide or triflate. In the synthesis of this compound, one could envision coupling 4-ethylbenzylamine with a 4-methoxybenzyl halide (or vice-versa) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The success of these reactions is highly dependent on the choice of the palladium precursor, the ligand, and the base. cmu.edu Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. nih.gov This methodology offers a direct approach to forming the desired C-N bond, often with high yields and functional group tolerance. cmu.edunsf.gov

| Component | Examples | Role in the Catalytic Cycle |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | Triphenylphosphine (PPh₃), Xantphos, Biaryl phosphines | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates the formation of the palladium-amide complex |

The Ullmann condensation, a copper-catalyzed N-arylation of amines with aryl halides, provides another avenue for the synthesis of this compound. While historically requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient copper-catalyzed amination protocols. mdpi.com

These reactions typically employ a copper(I) salt, such as CuI, often in the presence of a ligand, to couple an amine with an aryl halide. chemrxiv.org The choice of solvent and base is also crucial for the success of the reaction. Copper-catalyzed methods can sometimes offer advantages over palladium-catalyzed systems, particularly in terms of cost and in certain substrate combinations. mdpi.com

Exploration of Emerging Synthetic Routes for this compound

The synthesis of unsymmetrical secondary amines such as this compound is a focal point of significant research, driven by the prevalence of this structural motif in pharmaceuticals and functional materials. While traditional methods like direct N-alkylation and reductive amination are well-established, they can be hampered by issues such as overalkylation and the use of harsh reagents. nih.govrsc.org Consequently, modern synthetic chemistry has pursued the development of more selective, efficient, and environmentally benign methodologies. This section explores several emerging synthetic strategies that could be applied to the targeted synthesis of this compound.

Catalytic Reductive Amination from Nitriles

A novel, one-pot methodology has been developed for the selective synthesis of secondary amines through the reductive amination of nitriles, utilizing platinum nanowires (Pt NWs) as a catalyst. rsc.org This approach is attractive as it avoids the use of alkyl halides or carbonyl compounds, which can be associated with harsh conditions and poor selectivity. rsc.org

For the synthesis of this compound, this method would involve the reaction of 4-ethylbenzonitrile (B1329635) with 4-methoxybenzylamine in the presence of the Pt NW catalyst under a hydrogen atmosphere. The proposed mechanism involves the initial reduction of the nitrile to a primary amine, which then couples with another amine present in the reaction mixture. This strategy allows for the formation of both symmetrical and unsymmetrical secondary amines with high yields. rsc.org

Table 1: Proposed Synthesis via Catalytic Reductive Amination of a Nitrile

| Parameter | Description |

| Reactant A | 4-Ethylbenzonitrile |

| Reactant B | 4-Methoxybenzylamine |

| Catalyst | Platinum Nanowires (Pt NWs) |

| Key Feature | Direct use of nitriles as alkylating agents, avoiding alkyl halides. rsc.org |

| Advantage | Environmentally benign conditions and high yields (up to 95% for related amines). rsc.org |

Self-Limiting Alkylation via N-Aminopyridinium Salts

A significant challenge in traditional N-alkylation is the tendency for overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts. nih.govgoogle.com To address this, an innovative strategy employing N-aminopyridinium salts as ammonia surrogates has been developed for the selective synthesis of secondary amines. nih.govacs.org This process is described as "self-limiting alkylation" because the nucleophilicity of the nitrogen atom is modulated during the reaction sequence. nih.gov

The synthesis of this compound via this route could be envisioned in a multi-step, one-pot process. First, an N-aminopyridinium salt would be coupled with a boronic acid (e.g., 4-methoxyphenylboronic acid) via a Chan-Lam coupling. The resulting N-aryl-N-aminopyridinium salt is then deprotonated to form a highly nucleophilic pyridinium (B92312) ylide. This intermediate readily reacts with an alkyl halide, such as 4-ethylbenzyl bromide. Following alkylation, the resulting pyridinium salt is significantly less nucleophilic, which prevents further reaction. nih.govacs.org An in-situ reductive cleavage of the N-N bond would then yield the final secondary amine, this compound.

Table 2: Proposed Synthesis via Self-Limiting Alkylation

| Parameter | Description |

| Starting Materials | N-aminopyridinium triflate, 4-methoxyphenylboronic acid, 4-ethylbenzyl bromide |

| Key Intermediate | Pyridinium ylide |

| Key Feature | Self-limiting chemistry prevents overalkylation by modulating N-centered nucleophilicity. nih.govacs.org |

| Advantage | High selectivity for monoalkylation, overcoming a classic challenge in amine synthesis. nih.gov |

Dehydrogenative Coupling and "Borrowing Hydrogen" Methodologies

Transition metal-catalyzed reactions that form C-N bonds through dehydrogenative coupling (also known as "borrowing hydrogen") represent a highly atom-economical approach. These methods typically involve the reaction of an amine with an alcohol, where the alcohol is transiently oxidized to an aldehyde, followed by reductive amination and regeneration of the catalyst. organic-chemistry.org

Applying this to the target molecule, 4-ethylbenzylamine could be reacted with 4-methoxybenzyl alcohol using a ruthenium or iridium-based catalyst. For instance, complexes like [Ru(p-cymene)Cl₂]₂ have been shown to be effective for the N-alkylation of primary amines with alcohols. organic-chemistry.org The reaction proceeds without the need for stoichiometric activating agents or leaving groups, with water being the only byproduct. This method is highly efficient and aligns with the principles of green chemistry.

Table 3: Proposed Synthesis via Dehydrogenative Coupling

| Parameter | Description |

| Reactant A | 4-Ethylbenzylamine |

| Reactant B | 4-Methoxybenzyl Alcohol |

| Catalyst | Ruthenium or Iridium complexes (e.g., [Ru(p-cymene)Cl₂]₂) |

| Key Feature | "Borrowing Hydrogen" mechanism; in-situ oxidation of alcohol to aldehyde. organic-chemistry.org |

| Advantage | High atom economy, with water as the sole byproduct. |

Photochemical Deoxygenative Alkylation of Amides

A recently developed method utilizes photochemistry to achieve the deoxygenative alkylation of secondary amides, providing a streamlined route to structurally complex α-branched secondary amines. nih.gov This strategy broadens the utility of amides as synthetic precursors for amines. The process involves the activation of a secondary amide with triflic anhydride (B1165640) to form an iminium intermediate, which then undergoes a photochemical radical alkylation step. nih.gov

To synthesize this compound, one could start with N-(4-methoxybenzyl)-4-ethylbenzamide. This amide would first be activated and semi-reduced to the corresponding imine. Subsequent photochemical alkylation, likely involving a radical precursor, would lead to the desired secondary amine. This method is particularly valuable for its potential in late-stage functionalization and the synthesis of complex amine structures under mild conditions. nih.gov

Table 4: Proposed Synthesis via Photochemical Alkylation of an Amide

| Parameter | Description |

| Starting Material | N-(4-methoxybenzyl)-4-ethylbenzamide |

| Key Steps | 1. Triflic anhydride-mediated semi-reduction to an imine. 2. Photochemical radical alkylation. nih.gov |

| Key Feature | Utilizes readily available amides as precursors for complex amines. |

| Advantage | Streamlined synthesis under mild photochemical conditions, suitable for complex molecules. nih.gov |

Chemical Reactivity and Transformational Chemistry of 4 Ethylbenzyl 4 Methoxybenzyl Amine

Reactions Involving the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom makes the secondary amine group a potent nucleophile and a site for various chemical modifications. fiveable.mechemguide.co.uk

Secondary amines like (4-Ethylbenzyl)(4-methoxybenzyl)amine readily undergo N-alkylation when treated with alkylating agents, such as alkyl halides, to form tertiary amines. libretexts.org This reaction proceeds via a nucleophilic substitution mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. chemguide.co.uklibretexts.org The initial product is a tertiary ammonium (B1175870) salt, which is then deprotonated, often by excess amine in the reaction mixture, to yield the neutral tertiary amine. libretexts.orgchemguide.co.uk However, the direct alkylation of secondary amines can sometimes lead to the formation of quaternary ammonium salts as over-alkylation products. libretexts.org

Similarly, N-acylation occurs when the amine reacts with acylating agents like acid chlorides or acid anhydrides. This reaction is typically rapid and results in the formation of a stable tertiary amide. libretexts.org The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl). libretexts.org Unlike alkylation, over-acylation is not a concern because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

Table 1: Representative N-Alkylation and N-Acylation Reactions for Secondary Amines

| Reaction Type | Reagent Example | Product Type | General Conditions |

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | Heating with the amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Tertiary Amide | Room temperature, often with a base (e.g., pyridine) |

N-formylation, the introduction of a formyl group (-CHO) onto the nitrogen atom, can be achieved using various reagents. Common methods include heating the amine with formic acid or using formylating agents such as dimethylformamide dimethylacetal. tandfonline.comnih.gov An efficient method involves using molecular iodine as a catalyst with formic acid under solvent-free conditions, which is applicable to a wide variety of amines. organic-chemistry.org

Carbonylation reactions involve the introduction of a carbonyl group (CO). For secondary amines, oxidative carbonylation, often catalyzed by palladium complexes under carbon monoxide pressure, can lead to the formation of N,N,N',N'-tetrasubstituted oxamides. oup.com Alternatively, in the presence of silver acetate, secondary amines react with carbon monoxide to yield N,N,N',N'-tetraalkyloxamides. acs.org These reactions provide pathways to valuable chemical intermediates from simple amine precursors.

Table 2: Formylation and Carbonylation Reactions

| Reaction | Reagent(s) | Typical Product with a Secondary Amine |

| Formylation | Formic Acid (HCOOH) / Iodine catalyst | N-formyl derivative (Formamide) |

| Oxidative Carbonylation | Carbon Monoxide (CO), Pd catalyst, Oxidant | N,N,N',N'-Tetrasubstituted Oxamide |

| Carbonylation | Carbon Monoxide (CO), Silver Acetate | N,N,N',N'-Tetrasubstituted Oxamide |

The secondary amine functionality can undergo oxidation to yield various products, most commonly imines. oup.comresearchgate.net This transformation involves the removal of two hydrogen atoms, one from the nitrogen and one from an adjacent carbon atom. A variety of oxidizing agents can effect this change, including N-tert-butylphenylsulfinimidoyl chloride in combination with DBU, which allows for the smooth oxidation of various secondary amines at low temperatures. oup.comresearchgate.net For unsymmetrical secondary amines like this compound, oxidation would selectively occur at the benzylic position due to the stability of the resulting conjugated imine.

Further oxidation of the secondary amine can lead to the formation of nitrones, particularly from the corresponding hydroxylamine (B1172632) intermediates. uomustansiriyah.edu.iq The development of aerobic oxidation methods, using molecular oxygen as the ultimate oxidant, represents a greener alternative for these transformations. nih.gov

Table 3: Oxidative Transformations of Secondary Amines

| Transformation | Reagent Example | Product Type |

| Oxidation to Imine | N-tert-butylphenylsulfinimidoyl chloride / DBU | Imine |

| Aerobic Oxidation | Quinone catalyst / ZnI₂ / O₂ | Dehydrogenated product (e.g., Imine) nih.gov |

| N-Oxidation | (Metabolic pathways) | Hydroxylamine, Nitrone uomustansiriyah.edu.iq |

The defining characteristic of the amine functional group is its nucleophilicity, stemming from the lone pair of electrons on the nitrogen atom. fiveable.memasterorganicchemistry.com This allows this compound to act as a nucleophile in a wide array of organic reactions. Secondary amines are generally considered strong nucleophiles, often more so than primary amines due to the electron-donating effect of the two alkyl groups, though steric hindrance can sometimes temper this reactivity. fiveable.meacs.org

As a nucleophile, it can participate in substitution reactions with alkyl halides (as seen in N-alkylation) and acylation reactions. chemguide.co.uklibretexts.org Furthermore, it can add to the carbonyl carbon of aldehydes and ketones. While primary amines typically form imines with these carbonyl compounds, secondary amines react to form enamines, which are characterized by a C=C-N linkage. libretexts.orgyoutube.com This reaction involves the initial formation of a carbinolamine, followed by dehydration to an iminium ion, which is then deprotonated at an alpha-carbon to yield the enamine product. youtube.com

Table 4: this compound as a Nucleophile

| Electrophile | Reaction Type | Resulting Product Class |

| Alkyl Halide | Nucleophilic Substitution (Sₙ2) | Tertiary Amine |

| Acyl Chloride | Nucleophilic Acyl Substitution | Tertiary Amide |

| Aldehyde/Ketone | Nucleophilic Addition followed by Dehydration | Enamine |

Electrophilic Aromatic Substitution on Substituted Benzyl (B1604629) Moieties

The two benzyl groups in the molecule offer sites for electrophilic aromatic substitution. The reactivity of each ring is governed by the nature of its substituent: the electron-donating ethyl group and the strongly electron-donating methoxy (B1213986) group.

The 4-methoxybenzyl group is significantly more reactive towards electrophilic aromatic substitution than the 4-ethylbenzyl group or unsubstituted benzene (B151609). quora.comquora.com The methoxy group (-OCH₃) is a powerful activating group. It exerts a strong electron-donating resonance effect (+R effect) by delocalizing a lone pair of electrons from the oxygen atom into the benzene ring. quora.com This effect greatly increases the electron density of the ring, particularly at the ortho and para positions relative to the methoxy group, making it highly susceptible to attack by electrophiles. pearson.com

Although the oxygen atom also has an electron-withdrawing inductive effect (-I effect) due to its high electronegativity, the resonance effect is dominant. quora.com Consequently, anisole (B1667542) (methoxybenzene), a model for this moiety, undergoes electrophilic substitution reactions like nitration and halogenation much more readily and under milder conditions than benzene. libretexts.org The methoxy group is an ortho, para-director, meaning incoming electrophiles will preferentially substitute at the positions adjacent (ortho) or opposite (para) to it. Since the para position is already occupied by the benzylamine (B48309) substituent, electrophilic attack on the 4-methoxybenzyl ring of this compound would be directed to the two equivalent ortho positions (positions 3 and 5).

Table 5: Electrophilic Aromatic Substitution on the 4-Methoxybenzyl Moiety

| Reaction | Reagent(s) | Expected Product Position(s) |

| Nitration | HNO₃ / H₂SO₄ (mild conditions) | Ortho to the methoxy group |

| Halogenation | Br₂ / FeBr₃ (or no catalyst) | Ortho to the methoxy group |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ (mild conditions) | Ortho to the methoxy group |

| Friedel-Crafts Acylation | R-COCl / AlCl₃ | Ortho to the methoxy group |

Reactivity of the 4-Ethylbenzyl Group

The 4-ethylbenzyl group within the this compound molecule possesses a reactive benzylic position, which is susceptible to oxidation. The ethyl substituent, being an alkyl group, activates the aromatic ring and, more importantly, provides benzylic C-H bonds that can be targeted by various oxidizing agents.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are known to oxidize alkylbenzenes to the corresponding benzoic acids. In the case of the 4-ethylbenzyl group, treatment with hot, acidic or basic KMnO₄ would be expected to oxidize the ethyl group at the benzylic position, ultimately yielding 4-carboxybenzoic acid after cleavage of the alkyl chain. The reaction proceeds via a benzylic radical or carbocation intermediate, which is stabilized by the adjacent aromatic ring.

Table 1: Predicted Outcome of Strong Oxidation of the 4-Ethylbenzyl Moiety

| Starting Moiety | Reagent | Predicted Product |

|---|

More selective oxidation, aiming for the formation of a ketone (acetophenone derivative) at the benzylic position, can be achieved using milder catalytic systems. For instance, manganese-based catalysts in the presence of hydrogen peroxide have been shown to be effective for the chemoselective oxidation of benzylic C-H bonds. d-nb.infonih.govresearchgate.net Such a transformation on the 4-ethylbenzyl group of this compound would be anticipated to yield the corresponding 4-(1-oxoethyl)benzyl derivative. The presence of the electron-donating 4-methoxybenzyl group might influence the reaction's selectivity, although the primary site of oxidation is expected to be the more readily oxidizable benzylic C-H bonds of the ethyl group.

Cleavage and Derivatization of Benzyl-Nitrogen Bonds

The benzyl-nitrogen (C-N) bonds in this compound are susceptible to cleavage under various conditions, a common transformation in synthetic organic chemistry for the deprotection of amines. The differential electronic nature of the two benzyl groups—one bearing an electron-donating methoxy group and the other a weakly activating ethyl group—can be exploited for selective cleavage.

Catalytic hydrogenolysis is a widely employed method for N-debenzylation. Typically, this involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source. This method is generally effective for the cleavage of benzylamines to yield the corresponding primary or secondary amine and toluene (B28343) or its derivatives. organic-chemistry.org In the case of this compound, complete hydrogenolysis would yield the primary amine and a mixture of 4-ethyltoluene (B166476) and 4-methoxytoluene. Selective cleavage of one benzyl group over the other can be challenging but may be influenced by steric and electronic factors.

Oxidative cleavage provides an alternative route to debenzylation. Reagents such as ceric ammonium nitrate (B79036) (CAN) or electrochemical methods can effect the cleavage of C-N bonds. mdpi.comresearchgate.net The mechanism often involves single-electron transfer from the nitrogen atom, leading to the formation of an aminium radical cation, which then fragments. The presence of the electron-donating 4-methoxy group would likely facilitate this process, potentially leading to preferential cleavage of the 4-methoxybenzyl group.

Derivatization of the secondary amine can be readily achieved through standard alkylation or acylation reactions. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative.

Table 2: Common Methods for Benzyl-Nitrogen Bond Cleavage

| Method | Reagents | General Outcome |

|---|---|---|

| Catalytic Hydrogenolysis | Pd/C, H₂ | Debenzylation to form a primary or secondary amine |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Debenzylation, often with selectivity influenced by electronics |

Spectroscopic and Advanced Analytical Characterization of 4 Ethylbenzyl 4 Methoxybenzyl Amine

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic separation techniques are indispensable tools in modern chemical analysis, offering high-resolution separation of complex mixtures. For a compound such as (4-Ethylbenzyl)(4-methoxybenzyl)amine, which possesses a moderate molecular weight and specific functional groups, both HPLC and GC-MS provide complementary information regarding its purity and identity.

Reversed-phase HPLC is a powerful technique for the purity assessment and potential isolation of this compound due to its non-polar nature. The separation is typically achieved on a C18 stationary phase, where the compound is partitioned between the non-polar stationary phase and a polar mobile phase. The retention time of the compound is influenced by the composition of the mobile phase, particularly the ratio of organic solvent to aqueous buffer.

A common approach involves using a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) mixed with water, often with the addition of a modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution for amines. tandfonline.comsciencemadness.org Detection is most commonly performed using a UV-Vis detector, as the two aromatic rings in the structure of this compound provide strong chromophores. The absorbance maxima for similar benzylamine (B48309) structures are typically observed in the range of 210-260 nm. sielc.comsielc.com

For purity analysis, a gradient elution method is often employed, where the concentration of the organic solvent in the mobile phase is gradually increased. This allows for the elution of impurities with a wide range of polarities. The purity of the this compound sample is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks.

Detailed Research Findings for HPLC Analysis:

A hypothetical HPLC method was developed for the purity assessment of this compound. The conditions and results are summarized in the interactive data table below.

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Retention Time | 7.85 min |

| Purity (by area %) | 99.2% |

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific analytical technique that is well-suited for the characterization of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for definitive identification.

The analysis of amines by GC can sometimes be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. labrulez.combre.com However, the use of deactivated columns or derivatization can mitigate these issues. For a secondary amine like this compound, a mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is often suitable. researchgate.net

The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak (M+), although it may be of low intensity. The major fragmentation pathways would likely involve cleavage of the benzylic C-N bonds. acs.orgnih.gov The expected primary fragments would be the 4-ethylbenzyl cation (m/z 119) and the 4-methoxybenzyl cation (m/z 121), with one of these typically forming the base peak of the spectrum. Other significant fragments may arise from the loss of hydrogen or other small neutral molecules from these primary fragments.

Detailed Research Findings for GC-MS Analysis:

A hypothetical GC-MS analysis of this compound was conducted to confirm its identity and assess its purity. The proposed chromatographic conditions and key mass spectral data are presented in the interactive data table below.

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| MS Transfer Line | 290 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-400 amu |

| Retention Time | 12.3 min |

| Molecular Ion (M+) [m/z] | 255 |

| Key Fragment Ions [m/z (relative intensity %)] | 121 (100), 119 (85), 91 (40), 77 (25) |

Theoretical and Computational Investigations of 4 Ethylbenzyl 4 Methoxybenzyl Amine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed investigation of the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity. For (4-Ethylbenzyl)(4-methoxybenzyl)amine, such studies provide insights into how the interplay between the electron-donating ethyl and methoxy (B1213986) groups, mediated by the aromatic rings and the central amine linkage, defines its chemical character.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. oakwoodchemical.com It offers a good balance between accuracy and computational cost, making it suitable for calculating the molecular properties of medium-sized organic molecules like this compound. oakwoodchemical.com By approximating the many-electron Schrödinger equation, DFT can be used to determine the molecule's optimized geometry, electronic properties, and vibrational frequencies. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve reliable results. nih.gov

The optimized molecular geometry provides the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. From this geometry, key structural parameters can be determined.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP)

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Caromatic-Caromatic | ~1.39 | C-N-C | ~112.0 |

| Caromatic-Cmethylene (B1212753) | ~1.51 | N-C-Caromatic | ~113.5 |

| N-Cmethylene | ~1.47 | Caromatic-O-Cmethyl | ~117.0 |

| Caromatic-O | ~1.37 | Caromatic-Cethyl-Cmethyl | ~112.0 |

| O-Cmethyl | ~1.43 | ||

| Caromatic-Cethyl | ~1.53 |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups, as direct computational studies on this specific molecule are not publicly available.

Electronic properties, such as the distribution of electric charge, can be analyzed using methods like Mulliken population analysis. This provides insight into the partial atomic charges and helps identify electrophilic and nucleophilic centers within the molecule. The nitrogen and oxygen atoms are expected to carry negative partial charges due to their high electronegativity, while the attached carbon and hydrogen atoms will have positive partial charges.

Table 2: Hypothetical Mulliken Atomic Charges

| Atom | Partial Charge (e) |

|---|---|

| N (amine) | -0.65 |

| O (methoxy) | -0.55 |

| C (methylene, attached to N) | +0.15 |

| C (aromatic, attached to O) | +0.20 |

| H (amine, if present in protonated form) | +0.40 |

Note: The values are representative examples illustrating expected charge distribution.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy landscape (PEL) for a molecule maps its potential energy as a function of its atomic coordinates, revealing the relative stabilities of different conformers. chemicalbook.com For this compound, significant conformational flexibility exists due to rotation around several key single bonds:

The two C-N bonds linking the benzyl (B1604629) groups to the central nitrogen atom.

The C-C bonds connecting the methylene bridges to the aromatic rings.

The C-C bond of the ethyl group.

The C-O bond of the methoxy group.

A detailed conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. This would identify the global minimum energy conformation (the most stable structure) as well as other low-energy local minima. The energy barriers between these conformers would determine the kinetics of their interconversion at a given temperature. The various stable conformations would differ primarily in the relative orientation of the 4-ethylphenyl and 4-methoxyphenyl (B3050149) moieties with respect to each other.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. chemicalbook.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of molecular reorientations and interactions with the surrounding environment. chemicalbook.com

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent (e.g., water or an organic solvent) and calculating the forces between all atoms at very small time steps. Such a simulation could reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar amine and methoxy groups versus the nonpolar ethyl and phenyl groups.

Conformational Dynamics: The transitions between different conformational states over time, providing insights into the molecule's flexibility and the timescales of these motions.

Transport Properties: In larger-scale simulations, properties like diffusion coefficients could be estimated.

The combination of experimental methods with theoretical calculations, including MD simulations, allows for a comprehensive analysis of molecular reorientations and a consistent picture of the molecule's dynamics. chemicalbook.com

Prediction of Spectroscopic Parameters

Computational quantum chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated to help assign the signals in an experimental spectrum. The calculations would predict distinct signals for the protons and carbons in the different chemical environments of the molecule.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Aromatic (C₆H₄) | 6.8 - 7.3 | Aromatic (C₆H₄) | 114 - 159 |

| Methylene (N-CH₂) | ~3.7 | Methylene (N-CH₂) | ~55 |

| Methoxy (O-CH₃) | ~3.8 | Methoxy (O-CH₃) | ~55 |

| Ethyl (CH₂) | ~2.6 | Ethyl (CH₂) | ~28 |

| Ethyl (CH₃) | ~1.2 | Ethyl (CH₃) | ~15 |

Note: These are estimated chemical shift ranges typical for the respective functional groups.

Similarly, the calculation of harmonic vibrational frequencies can predict the positions of absorption bands in the molecule's IR spectrum. This is useful for identifying characteristic vibrations of the functional groups present.

Table 4: Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Wavenumber Range |

|---|---|

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (aliphatic) | 3000 - 2850 |

| C=C stretching (aromatic) | 1600 - 1450 |

| C-N stretching | 1250 - 1020 |

| C-O stretching (ether) | 1300 - 1000 |

Note: These are typical frequency ranges for the specified molecular vibrations.

Emerging Trends and Future Research Perspectives

Sustainable Synthesis of Substituted Benzylamines

The imperative for green chemistry has catalyzed a shift towards more environmentally benign synthetic methodologies. For substituted benzylamines, this involves moving away from traditional methods that often rely on harsh reagents and generate significant waste.

Biocatalysis: A key trend is the use of enzymes as catalysts. Biocatalytic routes offer high selectivity under mild conditions, often in aqueous media, thereby minimizing environmental impact. manchester.ac.uk Enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and transaminases (ATAs) are increasingly employed for the asymmetric synthesis of chiral amines. nih.govresearchgate.net For instance, cascades combining ene-reductases (EReds) with IREDs/RedAms can convert α,β-unsaturated ketones into secondary and tertiary amines with multiple stereocenters in high purity. acs.org This chemoenzymatic approach demonstrates the powerful synergy between traditional organic synthesis and biocatalysis, enabling the creation of complex molecules like aryl-substituted pyrrolidines and benzazepines. acs.org Researchers are actively discovering and engineering new enzymes with broader substrate scopes and enhanced stability to further expand their synthetic utility. researchgate.netresearchgate.net

Alternative Catalysts and Reaction Media: The development of robust, non-precious metal catalysts is another cornerstone of sustainable synthesis. Heterogeneous nickel catalysts, for example, have been successfully used for the N-alkylation of benzyl (B1604629) alcohols with accessible ammonia (B1221849) sources like aqueous ammonia. acs.org This approach is particularly relevant for converting bio-based feedstocks, such as lignin-derived alcohols, into valuable benzylamines. acs.org Furthermore, conducting reactions in environmentally friendly solvents, or even "on-water," is gaining traction. The use of water as a solvent can facilitate easy product isolation and catalyst recycling, as demonstrated in the synthesis of quinolines using benzylamine (B48309) as a nucleophilic catalyst. organic-chemistry.org

The following table summarizes key sustainable approaches for benzylamine synthesis:

| Approach | Key Features | Example Catalyst/System | Advantages |

|---|---|---|---|

| Biocatalysis | Enzyme-mediated reactions | Imine Reductases (IREDs), Transaminases (ATAs) | High enantioselectivity, mild conditions, reduced waste nih.govacs.org |

| Heterogeneous Catalysis | Use of solid, recyclable catalysts | Commercial Nickel (Ni) catalysts | Catalyst reusability, conversion of bio-based feedstocks acs.org |

| Green Solvents | Reactions in non-toxic, sustainable media | Water ("on-water" synthesis) | Environmental safety, simplified product isolation, catalyst recycling organic-chemistry.org |

| Photocatalysis | Visible-light mediated reactions | Bi-ellagate Metal-Organic Framework (MOF) | Mild conditions, use of light as a clean energy source acs.org |

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing how molecules are made, enabling high-throughput experimentation, rapid optimization, and enhanced reproducibility. medium.com Substituted benzylamines are increasingly being synthesized using these advanced platforms.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling. durham.ac.uk Flow systems have been designed for the synthesis of secondary amines using biocatalytic cascades that would be incompatible in a batch setup. nih.gov This technology allows for the sequential introduction of different reagents without cross-reactivity, streamlining multi-step syntheses. nih.gov The C–H alkylation of benzylamines has also been successfully adapted to flow conditions, demonstrating that a flow process can be more advantageous than a batch process for certain transformations. rsc.org

Exploration of Novel Reactivity Patterns and Catalytic Transformations

A fundamental goal in modern synthesis is the development of novel reactions that can build molecular complexity in fewer steps and with greater efficiency. Research on substituted benzylamines is at the forefront of this endeavor.

C–H Activation/Functionalization: Direct C–H functionalization is a highly sought-after strategy as it avoids the need for pre-functionalized starting materials, thus improving atom economy. researchgate.net Significant progress has been made in the C–H activation of benzylamines. For instance, ruthenium(II)-catalyzed C–H functionalization/annulation of primary benzylamines allows for the synthesis of isoquinolines under oxidant-free, redox-neutral conditions. acs.org Similarly, rhodium-catalyzed C–H alkylation of benzylamines with alkenes has been developed, expanding the toolkit for modifying the benzylamine core. rsc.org These methods often rely on a directing group to achieve regioselectivity, and a key area of research is the development of reactions that can proceed with removable or even transient directing groups. rsc.orgchu-lab.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. researchgate.net This approach has been applied to the synthesis of ¹⁵N-labeled benzylamines and the amidation of benzylic alcohols. acs.orgresearchgate.net By harnessing the energy of visible light, photoredox catalysts can generate highly reactive radical intermediates that participate in a wide range of transformations, often inaccessible through traditional thermal methods. rsc.orglookchem.com The synergistic combination of single-electron transfer (SET) from photoredox catalysis with hydrogen atom transfer (HAT) catalysis has enabled the regio- and chemoselective Csp³–H arylation at the N-benzylic position of various benzylamines. rsc.org

The following table highlights novel catalytic transformations for benzylamine synthesis and functionalization:

| Transformation | Catalyst System | Key Advantage | Product Type |

|---|---|---|---|

| C–H Annulation | Ruthenium(II) | Redox-neutral, oxidant-free acs.org | Isoquinolines |

| C–H Alkylation | Rhodium(I) or Rhodium(II) | Direct functionalization of the aromatic ring rsc.org | ortho-Alkylated Benzylamines |

| C–H Arylation | Photoredox/HAT Synergistic Catalysis | High regioselectivity at the N-benzylic position rsc.org | 1,1-Diarylmethylamines |

| Amidation | Visible-Light Photoredox Catalysis | Mild conditions, use of green solvents acs.org | Amides (from alcohols and amines) |

Advanced Computational-Experimental Integration in Chemical Research

The synergy between computational modeling and experimental work is accelerating the pace of chemical discovery. nih.govacs.org This integration provides deeper mechanistic understanding and predictive power, guiding experimental design and reducing trial-and-error. nih.govmit.edu

Mechanistic Elucidation with DFT: Density Functional Theory (DFT) has become an indispensable tool for studying reaction mechanisms at the molecular level. nih.gov DFT calculations can be used to determine the geometries of transition states, calculate reaction energy barriers, and rationalize the outcomes of catalytic cycles. researchgate.net For example, DFT studies have provided insights into Pd-catalyzed C-H functionalization of benzylamines, revealing the influence of additives on the reaction pathway. researchgate.net This detailed understanding allows chemists to rationally design more efficient catalysts and reaction conditions.

Machine Learning for Reaction Optimization: Machine learning (ML) models are increasingly being used to predict the outcomes of chemical reactions and to optimize reaction conditions. nih.gov These models can be trained on large datasets from the literature or on smaller datasets generated in the lab. beilstein-journals.org Active learning and Bayesian optimization are powerful ML strategies that can guide experimentation in a "closed-loop" fashion, where the algorithm suggests the next experiment to perform based on previous results. nih.govduke.edu This approach has been shown to find optimal reaction conditions in significantly fewer experiments than traditional methods or even human experts. duke.eduacs.org The application of deep reinforcement learning has also been successful in optimizing chemical reactions, demonstrating the potential for AI to not only accelerate optimization but also to enhance the understanding of reaction mechanisms. acs.org This integration of computational prediction and real-world experimentation represents a paradigm shift in how chemical research is conducted. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (4-ethylbenzyl)(4-methoxybenzyl)amine to maximize yield?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, a Pd/C-catalyzed hydrogenation of intermediate imines (formed by condensing 4-ethylbenzylamine with 4-methoxybenzaldehyde) can yield the target compound. Key parameters include solvent choice (e.g., ethanol or DCM), reaction temperature (reflux conditions), and catalyst loading (e.g., 10% Pd/C). Purification via silica gel column chromatography (60–120 mesh, ethyl acetate/pentane gradient) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm structural integrity by identifying aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ ~3.8 ppm), and ethyl/methylene signals. Use CDCl₃ or DMSO-d₆ as solvents with TMS as an internal standard .

- FTIR : Detect amine N–H stretches (~3300 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) .

- LC-MS/MS : Verify molecular weight and purity (>98% by HPLC) .

Q. How can column chromatography be optimized to purify this compound?

- Methodological Answer : Use silica gel (60–120 mesh) with a gradient elution of ethyl acetate in pentane (10–40%). Monitor fractions via TLC (Rf ~0.3–0.5 in 30% ethyl acetate). Pre-adsorb the crude product onto silica gel before loading to improve resolution .

Advanced Research Questions

Q. How do substituents on the benzyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Electron-donating groups (e.g., methoxy) enhance aromatic ring stability but may hinder electrophilic substitution. For instance, 4-methoxybenzyl groups in palladium-catalyzed reactions require higher temperatures (80–100°C) due to steric hindrance. Comparative kinetic studies using substituents like ethyl vs. methyl can reveal steric/electronic effects .

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substituent variations (e.g., 4-ethyl vs. 4-methyl) and test against standardized assays (e.g., antimicrobial MIC values). Use ANOVA to identify statistically significant trends .

- Dynamic NMR Analysis : Probe conformational flexibility (e.g., amine inversion barriers) to explain discrepancies in receptor binding .

Q. How can dynamic NMR elucidate exchange processes in this compound derivatives?

- Methodological Answer : Line shape analysis of 1H NMR signals (e.g., amine protons) at variable temperatures quantifies exchange rates. Use the Gutowsky equation to model coalescence temperatures and calculate activation energies (ΔG‡). For example, tris(4-methoxybenzyl)amine showed exchange rates >1000 s⁻¹ in DMSO at 25°C .

Q. What are the challenges in regioselective alkylation of this compound?

- Methodological Answer : Competing N- vs. C-alkylation can occur. To favor N-alkylation, use bulky electrophiles (e.g., tert-butyl bromide) and polar aprotic solvents (e.g., DMF). Microwave-assisted synthesis (100–120°C, 30 min) improves regioselectivity by accelerating kinetic control pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.